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Futibatinib Pemigatinib Erdafitinib Class-Wide
Adverse Event (AE) . .
e (20 mg QD, (Systematic (Meta-analysis) Common AEs [2]
S N=318) [1] Review) [2] [3] [4]
Hyperphosphatemia 82% (any Commonly 78.5% (Urothelial ~ Alopecia,
(On-target) grade); 19% reported Carcinoma); Diarrhea, Fatigue,
(Grade =3) 66.5% (Other Dysgeusia (taste
Tumors) disturbance)
Nail Toxicity 27% (any Information Information
grade); 1% missing missing
(Grade =3)
Hepatic AEs 27% (any Information Information
grade); 11% missing missing
(Grade =3)
Stomatitis 19% (any Information 51.1% (Urothelial
grade); 3% missing Carcinoma)
(Grade =3)
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Adverse Event (AE)
Category

Palmar-Plantar
Erythrodysesthesia
(PPES)

Ocular Disorders

Diarrhea

Dry Mouth

Futibatinib
(20 mg QD,
N=318) [1]

13% (any
grade); 3%
(Grade =3)

8% (any
grade)

Information
missing

Information
missing

Pemigatinib
(Systematic
Review) [2]

Information
missing
Reported with

FGFR inhibitors

Commonly
reported

Information
missing

Erdafitinib
(Meta-analysis)

[3]

Information
missing

Information
missing

56.5% (Urothelial

Carcinoma);
44.9% (Other
Tumors)

48.5% (Other
Tumors)

Mechanisms and Key Differentiators

The safety profiles of these drugs are directly linked to their mechanism of action.

Class-Wide
Common AEs [2]
[4]

¢ On-Target Effect. Hyperphosphatemia is a common, on-target class effect. Inhibition of FGFR

signaling disrupts the FGF23-Klotho pathway, which is a key regulator of phosphate homeostasis [1].
o Off-Target Effects: Other AEs like nail disorders, stomatitis, and ocular issues are likely due to the

inhibition of FGFRs in healthy tissues [1].

Key differentiators for futibatinib include:

e Covalent Binding: Futibatinib is an irreversible, covalent inhibitor of FGFR1-4, which may
contribute to its durable efficacy and distinct safety profile [1].

¢ Real-World Insights: A recent analysis of the FDA Adverse Event Reporting System (FAERS)
identified decreased blood magnesium as a potential novel AE signal for futibatinib not previously
highlighted in clinical trials [5].

¢ Time-to-Onset: The same real-world study found the median time to onset for AEs was 25 days for
futibatinib, compared to 29 days for pemigatinib and 56.5 days for erdafitinib, though all showed an
early failure-type pattern (most AEs occur early on) [5].
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AE Management and Dose Modification

Across all FGFR inhibitors, most adverse events are manageable with proactive monitoring, supportive care,

and dose modifications.

¢ Hyperphosphatemia: Typically managed with phosphate-lowering medications (e.g., chelators)
and, if necessary, dose reductions or interruptions [1].

e Other AEs: Nail disorders, stomatitis, and PPES can often be managed with topical treatments and
dose adjustments [1].

¢ Dose Modification Impact: In clinical trials, AEs with futibatinib led to low rates of permanent
discontinuation (2%), indicating that its safety profile is generally manageable with appropriate
intervention [1]. The systematic review of pemigatinib, futibatinib, and ivosidenib also concluded that
AEs were "effectively managed through dose adjustments” [2].

Experimental Data and Methodologies

The comparative data comes from several types of rigorous clinical studies.

e Pooled Clinical Trial Analysis: The futibatinib profile is primarily derived from a pooled analysis of
three global phase I/ll trials (N=469). AEs were graded using NCI CTCAE v4.03, and specific "AEs
of clinical interest" were grouped using MedDRA terminology for consistent analysis [1].

e Systematic Review: The comparison with pemigatinib and ivosidenib comes from a systematic
review of literature up to July 2023, which included data from clinical trials, conference abstracts, and
drug monographs [2] [4].

e Pharmacovigilance Study: The FAERS database study employed disproportionality analysis
(using ROR and BCPNN algorithms) to detect potential safety signals in post-marketing data,
providing real-world insights beyond controlled trials [5].

FGFR Inhibitor Safety Overview

The following diagram illustrates the core safety profile of FGFR inhibitors and the key management

strategies.
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Conclusion for Clinical Practice

In summary, for researchers and clinicians:

¢ Futibatinib's safety profile is characterized by a high incidence of manageable hyperphosphatemia,
with notable occurrences of nail toxicity, stomatitis, and hepatic events [1].
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e Class-wide AEs like alopecia, diarrhea, fatigue, and dysgeusia are consistently seen across FGFR
inhibitors [2] [4].

¢ Proactive management including patient education, regular monitoring (including phosphate levels
and ophthalmologic exams), and timely dose modifications is crucial for maintaining patients on
therapy and preserving quality of life [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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